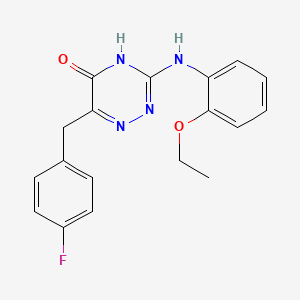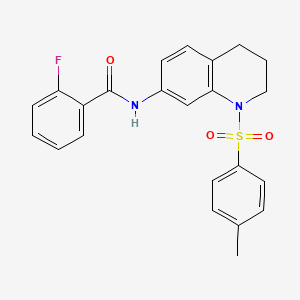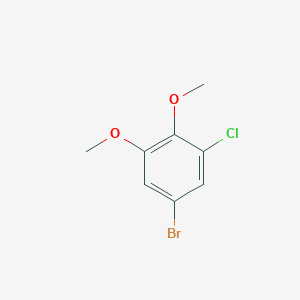![molecular formula C18H19N3O2 B2509021 N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide CAS No. 1311625-40-7](/img/structure/B2509021.png)
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as GNE-272 and is classified as a small molecule inhibitor. It has been found to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide involves the inhibition of a specific protein target. This protein target is involved in various cellular processes such as cell growth, differentiation, and survival. By inhibiting this protein target, N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide can potentially disrupt these cellular processes and lead to the death of cancer cells or the suppression of immune responses in autoimmune diseases.
Biochemical and Physiological Effects
Studies have shown that N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide can have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to suppress immune responses in autoimmune diseases by inhibiting the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide in lab experiments is its high affinity for a specific protein target. This makes it a potent inhibitor and allows for the study of the effects of inhibiting this protein target. However, one limitation is that it may not be effective against all types of cancer or autoimmune diseases.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide. One direction is the study of its effectiveness in combination with other drugs or treatments. Another direction is the study of its potential use in other diseases or conditions beyond cancer and autoimmune diseases. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound.
Synthesemethoden
The synthesis of N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide involves several steps. The first step is the synthesis of 3-(pyridin-3-yl)methoxybenzaldehyde, which is then reacted with 2-methyl-3-butenenitrile to form the intermediate product. The final step involves the reaction of the intermediate product with 4-bromobenzoyl chloride to yield the desired product.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide has been extensively studied for its potential therapeutic applications. It has been found to have inhibitory effects on certain protein targets, making it a potential candidate for the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-(1-cyano-2-methylpropyl)-3-(pyridin-3-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(2)17(10-19)21-18(22)15-6-3-7-16(9-15)23-12-14-5-4-8-20-11-14/h3-9,11,13,17H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFMJMFSBWORSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=CC(=CC=C1)OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2508940.png)

![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)
![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)
![2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole](/img/structure/B2508946.png)
![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2508949.png)
![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)


